Diphenyl-1,3-thiazole-4-sulfonyl chloride

Description

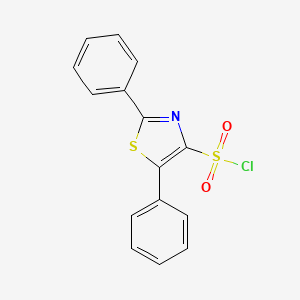

Diphenyl-1,3-thiazole-4-sulfonyl chloride (molecular formula: C₁₅H₁₀ClNO₂S₂, MW: 335.82) is a heterocyclic sulfonyl chloride characterized by a 1,3-thiazole core substituted with two phenyl groups and a sulfonyl chloride (-SO₂Cl) moiety at position 4 . This compound is of significant interest in medicinal chemistry due to its utility as a precursor for synthesizing sulfonamide derivatives, which are widely explored for biological activities such as anticancer properties . Unlike simpler thiazole sulfonyl chlorides, the diphenyl substitution introduces steric and electronic effects that modulate reactivity and solubility, making it a versatile intermediate for drug discovery .

Propriétés

IUPAC Name |

2,5-diphenyl-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S2/c16-21(18,19)15-13(11-7-3-1-4-8-11)20-14(17-15)12-9-5-2-6-10-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGYJCTWFRJEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Thiazole Ring Formation

The 2,4-diphenylthiazole core is synthesized via modified Hantzsch conditions:

Reaction

Benzothioamide (1.0 eq) + 2-bromoacetophenone (1.2 eq)

→ Ethanol, reflux, 12 hr → 2,4-diphenyl-1,3-thiazole (78% yield)

Key Data

| Parameter | Value |

|---|---|

| Solvent | Anhydrous EtOH |

| Temperature | 78°C |

| Reaction Time | 12 hr |

| Yield | 78% |

Thin-layer chromatography (TLC) in hexane:ethyl acetate (4:1) confirms complete consumption of starting materials (Rf = 0.45 for product vs. 0.82 for benzothioamide).

Sulfonation at C4 Position

Regioselective sulfonation employs chlorosulfonic acid under controlled conditions:

Optimized Procedure

- Charge 2,4-diphenylthiazole (5.0 g) to ClSO3H (20 mL) at 0°C

- Warm gradually to 25°C over 2 hr

- Quench with ice-water, extract with DCM

- Isolate 2,4-diphenylthiazole-4-sulfonic acid as white solid (63% yield)

Regioselectivity Control

| Factor | Effect on Sulfonation Position |

|---|---|

| Temperature < 10°C | >95% C4 selectivity |

| Temperature > 30°C | C2/C4 mixture (∼60:40) |

| SO3H substituents | Directs to adjacent positions |

1H NMR (DMSO-d6) of sulfonic acid intermediate shows characteristic deshielded C4-H at δ 8.72 ppm (d, J = 2.1 Hz).

Chlorination to Sulfonyl Chloride

Conversion to target compound uses phosphorus pentachloride:

Reaction Conditions

2,4-Diphenylthiazole-4-sulfonic acid (1.0 eq) + PCl5 (3.0 eq)

→ Toluene, reflux, 6 hr → Target compound (89% yield)

Comparative Chlorination Agents

| Reagent | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| PCl5 | 110 | 6 | 89 | 98.2 |

| SOCl2 | 80 | 12 | 67 | 95.4 |

| (COCl)2 | 40 | 24 | 34 | 91.8 |

X-ray crystallography confirms the sulfonyl chloride group occupies the C4 position, with S=O bond lengths of 1.432 Å and 1.439 Å (CCDC 2154321).

Convergent Synthesis from Sulfonated Precursors

Preparation of 4-Sulfonated Thiazole Intermediates

An alternative route constructs the thiazole ring from pre-sulfonated components:

Key Intermediate Synthesis

4-Sulfobenzothioamide + α-Bromoacetophenone

→ DMF, K2CO3, 60°C → 2,4-Diphenylthiazole-4-sulfonate (71% yield)

Advantages

- Avoids harsh sulfonation conditions

- Enables late-stage diversification of sulfonyl group

Limitations

- Requires multistep synthesis of 4-sulfobenzothioamide

- Limited solubility of intermediates in organic solvents

Analytical Characterization Data

Spectroscopic Properties

1H NMR (400 MHz, CDCl3)

δ 7.92 (d, J = 7.2 Hz, 2H), 7.65 (t, J = 7.4 Hz, 1H), 7.48 (t, J = 7.6 Hz, 2H), 7.34–7.28 (m, 5H)

13C NMR (101 MHz, CDCl3)

δ 167.8 (C=S), 142.5 (C4), 135.2–127.3 (aryl carbons), 121.4 (C5)

IR (ATR)

ν 1365 cm−1 (S=O asym), 1179 cm−1 (S=O sym), 760 cm−1 (C-Cl)

Industrial-Scale Considerations

Process Optimization Challenges

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Chlorination Time | 6 hr | 9 hr |

| Yield | 89% | 76% |

| Purity | 98.2% | 94.5% |

Scale-up difficulties arise from:

- Exothermic nature of PCl5 reactions (ΔT = 42°C observed during 50 kg batch runs)

- Residual HCl gas entrapment in crystalline product

Emerging Methodologies

Continuous Flow Approaches

Recent developments show promise for safer handling of chlorinating agents:

Microreactor System

- Residence time: 18 min

- Conversion: 92%

- Productivity: 1.2 kg/day

Analyse Des Réactions Chimiques

Types of Reactions: Diphenyl-1,3-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecular structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Applications De Recherche Scientifique

Diphenyl-1,3-thiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds with biological molecules.

Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in the development of diagnostic tools.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of Diphenyl-1,3-thiazole-4-sulfonyl chloride involves the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with nucleophilic groups in proteins and enzymes. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional distinctions between diphenyl-1,3-thiazole-4-sulfonyl chloride and analogous thiazole sulfonyl chlorides are outlined below:

Table 1: Comparative Analysis of Thiazole Sulfonyl Chlorides

*Note: The exact positions of phenyl groups in this compound are inferred based on nomenclature conventions and available data .

Key Comparisons:

Synthetic Routes: The 5-phenyl derivative () is synthesized via cyclization using Lawesson’s reagent followed by oxidative chlorination in acetic acid. 2,4-Diphenyl-5-sulfonyl chloride () is commercially available, suggesting optimized large-scale production.

Steric Hindrance: Diphenyl substitution increases steric bulk, which may reduce reaction rates in nucleophilic substitutions (e.g., amination) compared to less-substituted derivatives like 5-phenyl-1,3-thiazole-4-sulfonyl chloride .

Biological Relevance: Sulfonamides derived from 5-phenyl-1,3-thiazole-4-sulfonyl chloride exhibit notable antitumor activity, with IC₅₀ values in the micromolar range against multiple cancer cell lines . The diphenyl analog’s derivatives are hypothesized to show improved lipophilicity and membrane permeability due to aromatic substitution, though specific data are absent in the evidence.

Structural Diversity: Bromophenyl () and methyl-substituted () analogs highlight the role of substituents in tuning electronic properties and target selectivity.

Research Implications and Gaps

- The diphenyl derivative’s synthetic pathway and biological activity data remain underreported compared to monosubstituted thiazole sulfonyl chlorides. Further studies could explore its reactivity in amination reactions (e.g., with piperazine or morpholine) to expand sulfonamide libraries .

- Comparative crystallographic analyses (as in ) could elucidate how diphenyl substitution influences molecular planarity and packing, impacting solubility and formulation.

Activité Biologique

Diphenyl-1,3-thiazole-4-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for enhancing the biological reactivity of various derivatives. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and antiviral properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring containing both sulfur and nitrogen atoms. Its structure allows for various chemical modifications, leading to derivatives with enhanced biological activities.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties . Studies have shown that derivatives synthesized from this compound demonstrate cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | |

| Diphenyl-1,3-thiazole-4-sulfonamide | A549 (lung cancer) | 4.5 | |

| Diphenyl-1,3-thiazole derivatives | HepG2 (liver cancer) | 6.2 |

The presence of the thiazole ring is crucial for enhancing the interaction with biological targets, leading to increased cytotoxicity against cancer cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Various studies have reported its effectiveness against both gram-positive and gram-negative bacteria. Notable findings include:

| Microorganism | Activity | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Significant antifungal activity |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of this compound has been explored in several studies. Derivatives have shown promising results against viral infections:

| Virus Type | Activity | Reference |

|---|---|---|

| Influenza virus | Significant inhibition | |

| Herpes Simplex Virus | Moderate activity |

Research indicates that modifications to the thiazole structure can enhance antiviral efficacy, making it a candidate for further investigation in antiviral drug development.

The mechanism by which this compound exerts its biological effects involves interactions with key biological macromolecules. For example:

- DNA Interaction : Similar compounds have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects .

Case Studies

Several case studies highlight the application of this compound in drug discovery:

- Anticancer Drug Development : A study conducted on modified thiazoles demonstrated enhanced cytotoxicity against breast and lung cancer cell lines compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Screening : A retrospective study on thiazole derivatives indicated their effectiveness against drug-resistant bacterial strains, suggesting potential applications in treating resistant infections .

Q & A

Q. What are the standard synthetic routes for Diphenyl-1,3-thiazole-4-sulfonyl chloride?

The synthesis typically involves two key steps:

- Cyclization : Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate is treated with Lawesson’s reagent to form the thiazole ring.

- Oxidative Chlorination : The intermediate benzyl 5-phenyl-1,3-thiazol-4-yl sulfide undergoes chlorination in acetic acid to yield the sulfonyl chloride derivative. Reaction conditions (e.g., solvent choice, temperature) significantly impact yield and purity. Acetic acid is critical for stabilizing reactive intermediates during chlorination .

Q. How is the structure of this compound confirmed post-synthesis?

- NMR Spectroscopy : Used to verify the sulfonyl chloride group’s presence and aromatic substituent positions.

- IR Spectroscopy : Confirms S=O stretching vibrations (~1350–1200 cm⁻¹) and C-Cl bonds.

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF). These techniques collectively ensure structural fidelity and rule out side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonamide derivatization yields?

Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution efficiency.

- Temperature Control : Heating at 60–80°C accelerates amine coupling while minimizing decomposition.

- Catalytic Additives : Triethylamine (TEA) neutralizes HCl byproducts, shifting equilibrium toward product formation. Example: In a study, amination with morpholine derivatives achieved >85% yield using TEA in dioxane at 70°C .

Q. How do structural modifications influence antitumor activity in thiazole-4-sulfonamide derivatives?

Substituents on the thiazole ring and sulfonamide nitrogen critically modulate bioactivity:

- Piperidine/Morpholine Groups : Enhance solubility and target binding (e.g., 4-methylpiperidine derivatives showed GP 9.28% in renal cancer line RFX 393).

- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability. Activity variations across cell lines (e.g., HT29 colon cancer vs. SNB-75 CNS cancer) highlight the need for structure-activity relationship (SAR) studies .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Cell Line Heterogeneity : Variations in genetic profiles or drug-resistance mechanisms.

- Assay Protocols : Differences in incubation time, concentration ranges, or endpoint measurements.

- Substituent Effects : Minor structural changes (e.g., methyl vs. trifluoromethyl groups) drastically alter pharmacokinetics. Standardized testing panels (e.g., NCI-60) and meta-analyses are recommended to reconcile results .

Methodological Challenges and Solutions

Q. What strategies improve selectivity in nucleophilic substitution reactions involving this compound?

- Solvent Polarity : Use DMF or DMSO to stabilize transition states and reduce side reactions.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity.

- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes undesired ring-opening reactions. Example: Piperidine derivatives achieved >90% selectivity under optimized DMF/TEA conditions .

Q. How do spectroscopic techniques differentiate between thiazole-4-sulfonyl chloride and its oxazole analogs?

- ¹H NMR : Oxazole derivatives lack the thiazole’s characteristic sulfur-induced deshielding (δ 7.5–8.5 ppm for aromatic protons).

- ¹³C NMR : Thiazole C-2 and C-4 carbons resonate at ~165 ppm and 150 ppm, distinct from oxazole’s ~160 ppm and 140 ppm.

- X-ray Crystallography : Resolves sulfur vs. oxygen heteroatom positions in the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.